![molecular formula C10H14ClN3O B15213812 6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one CAS No. 14628-39-8](/img/structure/B15213812.png)
6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one
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Description
6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Biological Activity
6-Chloro-2-[(piperidin-1-yl)methyl]pyridazin-3(2H)-one, with the CAS Number 14628-39-8, is a pyridazinone derivative that has garnered attention for its diverse biological activities. This compound is characterized by a chloro substituent and a piperidinyl side chain, which contribute to its pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C10H14ClN3O
- Molecular Weight : 227.691 g/mol
- Structure : The compound features a pyridazine ring with a chloro group at position 6 and a piperidinylmethyl group at position 2.
Anticancer Activity
Research indicates that pyridazinone derivatives, including this compound, exhibit significant anticancer properties. Various studies have reported their efficacy against different cancer cell lines:
Cell Line | IC50 (µM) | Activity |
---|---|---|
HeLa (Cervical) | < 2 | Cytotoxicity |
MDA-MB-231 (Breast) | Moderate | Antiproliferative |
HCT116 (Colon) | Good | Anticancer |
A375 (Skin) | Moderate | Anticancer |
In one study, compounds similar to this compound showed high activity against leukemia and lung cancer cells, indicating potential as novel anticancer agents .
Anti-inflammatory and Analgesic Activities
Compounds in the pyridazinone class have also demonstrated anti-inflammatory and analgesic effects. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and pathways associated with pain perception.
Antibacterial and Antifungal Properties
The compound exhibits broad-spectrum antibacterial and antifungal activities, making it a candidate for treating infections resistant to conventional antibiotics. Studies have shown effectiveness against various pathogenic strains .
Case Studies
- Synthesis and Evaluation of Anticancer Activity
- Mechanistic Studies
- In Vivo Studies
Properties
CAS No. |
14628-39-8 |
---|---|
Molecular Formula |
C10H14ClN3O |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
6-chloro-2-(piperidin-1-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C10H14ClN3O/c11-9-4-5-10(15)14(12-9)8-13-6-2-1-3-7-13/h4-5H,1-3,6-8H2 |
InChI Key |
SXQKPUFNRKMWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C=CC(=N2)Cl |
Origin of Product |
United States |
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